![molecular formula C8H9FN2O3S B1142962 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide CAS No. 175203-76-6](/img/structure/B1142962.png)
2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide
Description
2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a useful research compound. Its molecular formula is C8H9FN2O3S and its molecular weight is 232.23. The purity is usually 95%.
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Biological Activity
2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.
The compound features a sulfonamide functional group and a hydroxamic acid derivative, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atom in the phenyl ring is also significant as it can affect the compound's pharmacokinetics and binding affinity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial in various biological pathways. The compound has been shown to interact with metalloproteinases and other proteolytic enzymes, potentially influencing processes such as inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on certain metalloproteinases, which play a role in extracellular matrix remodeling and tumor metastasis. For instance, it has been characterized as a selective inhibitor of ADAMTS7, an enzyme implicated in the progression of cardiovascular diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has shown efficacy against breast cancer cells by targeting specific signaling pathways involved in cell survival .
Antimicrobial Properties
There is emerging evidence that this compound possesses antimicrobial properties. Preliminary studies indicate its potential effectiveness against various bacterial strains, suggesting a role in developing new antibiotic agents.
Case Study 1: ADAMTS7 Inhibition
A study focused on the design and synthesis of hydroxamate-based arylsulfonamides revealed that this compound is a potent inhibitor of ADAMTS7. The compound displayed a Ki value significantly lower than previously reported inhibitors, indicating enhanced selectivity and potency .
Case Study 2: Anticancer Efficacy
In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Data Tables
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPCRDRACVTHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938631 | |
Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-76-6 | |
Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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